molecular formula C24H18N4O6 B3026488 FAM azide, 5-isomer CAS No. 510758-23-3

FAM azide, 5-isomer

Cat. No.: B3026488
CAS No.: 510758-23-3
M. Wt: 458.4 g/mol
InChI Key: FJQLLGFUUOOYKS-UHFFFAOYSA-N
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Description

FAM azide, 5-isomer, also known as 5-carboxyfluorescein azide, is a fluorescent labeling reagent widely used in biomedical research. It is a purified single isomer of carboxyfluorescein, which is known for its excellent fluorescent properties. This compound is particularly useful in developing fluoresceinated bioconjugates by reacting with alkyne groups through click chemistry .

Scientific Research Applications

FAM azide, 5-isomer, has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of fluorescently labeled compounds.

    Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.

    Medicine: Utilized in drug discovery and disease diagnosis through the development of fluorescent probes.

    Industry: Applied in the development of diagnostic assays and biosensors.

Mechanism of Action

Target of Action

FAM azide, 5-isomer is primarily used as a fluorescent label in various applications . It is particularly popular due to its compatibility with most instruments capable of fluorescence detection, ranging from plate readers to fluorescence microscopes . The primary targets of this compound are alkyne-bearing molecules .

Mode of Action

The mode of action of this compound involves the use of click chemistry . Click chemistry is a type of chemical reaction that allows for the quick and reliable synthesis of substances from small reactive units. In the case of this compound, it reacts with alkyne-bearing molecules to attach the fluorophore .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the alkyne-bearing molecules it targets. The exact pathways would depend on the specific alkyne-bearing molecules involved. The general effect is the addition of a fluorescent label that can be detected using fluorescence-based techniques .

Pharmacokinetics

It is known that the compound is soluble in polar organic solvents such as dmf, dmso, and alcohols . This solubility can impact its bioavailability, as it may affect how well the compound can be absorbed and distributed within a system.

Result of Action

The primary result of this compound’s action is the labeling of alkyne-bearing molecules with a fluorescent tag . This allows for the detection and study of these molecules using fluorescence-based techniques. The exact molecular and cellular effects would depend on the specific alkyne-bearing molecules being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in the dark to prevent degradation . Prolonged exposure to light should also be avoided . Furthermore, the reaction with alkyne-bearing molecules may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Future Directions

FAM azide, 5-isomer, is an excellent building block for developing fluoresceinated bioconjugates . Its future directions may involve further exploration of its applications in fluorescence detection and the development of new bioconjugates .

Biochemical Analysis

Biochemical Properties

FAM azide, 5-isomer, plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules. It interacts with alkyne-bearing molecules through click chemistry, forming stable triazole linkages. This interaction is facilitated by the presence of copper(I) as a catalyst. The high reactivity and specificity of this compound, make it an excellent tool for tagging proteins, nucleic acids, and other biomolecules. The compound’s fluorescence properties allow for the visualization and tracking of these labeled molecules in various biochemical assays .

Cellular Effects

This compound, influences various cellular processes by enabling the visualization of cellular components. When introduced into cells, it can label specific proteins or nucleic acids, allowing researchers to study cellular functions such as gene expression, protein localization, and cell signaling pathways. The fluorescence emitted by this compound, provides a means to monitor these processes in real-time, offering insights into cellular dynamics and interactions .

Molecular Mechanism

At the molecular level, this compound, exerts its effects through the formation of covalent bonds with alkyne-bearing molecules. This reaction, known as the Huisgen cycloaddition, results in the formation of a stable triazole ring. The specificity of this reaction ensures that this compound, selectively labels target molecules without interfering with other cellular components. This selective labeling is crucial for studying specific biomolecular interactions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time due to factors such as stability and degradation. The compound is stable for up to 24 months when stored at -20°C in the dark. Prolonged exposure to light can lead to degradation, reducing its fluorescence intensity. In in vitro and in vivo studies, the long-term effects of this compound, on cellular function are minimal, making it a reliable tool for extended experiments .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low doses, the compound effectively labels target molecules without causing toxicity. At high doses, there may be adverse effects such as reduced cell viability or altered cellular functions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing potential toxic effects .

Metabolic Pathways

This compound, is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by cellular enzymes, leading to the formation of fluorescent metabolites. These metabolites can be tracked to study metabolic flux and changes in metabolite levels. The interaction of this compound, with specific enzymes can also provide insights into enzyme activity and regulation .

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through various mechanisms. It can diffuse across cell membranes and localize to specific cellular compartments. The compound may also interact with transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound, can be visualized using fluorescence microscopy, providing information on its localization and accumulation .

Subcellular Localization

This compound, exhibits specific subcellular localization depending on the targeting signals or post-translational modifications it undergoes. The compound can be directed to particular organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeted localization is essential for studying the function and activity of specific cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

FAM azide, 5-isomer, is synthesized through a series of chemical reactions involving carboxyfluoresceinThe reaction conditions often include the use of polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually available as a solid or as a solution in DMSO, ready for use in various labeling protocols .

Chemical Reactions Analysis

Types of Reactions

FAM azide, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the azide group to react with terminal alkynes to form triazoles, which are stable and fluorescent .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and reducing agents like sodium ascorbate. The reaction is typically carried out in aqueous or mixed aqueous-organic solvents under mild conditions .

Major Products Formed

The major products formed from these reactions are triazole-linked bioconjugates, which retain the fluorescent properties of the FAM azide, making them useful for various imaging and labeling applications .

Comparison with Similar Compounds

FAM azide, 5-isomer, is unique due to its high purity and specific isomeric form. Similar compounds include:

This compound, stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many research applications .

Properties

IUPAC Name

N-(3-azidopropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-17-16(10-13)23(32)34-24(17)18-6-3-14(29)11-20(18)33-21-12-15(30)4-7-19(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQLLGFUUOOYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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